1-cyclopropyl-1H-indazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

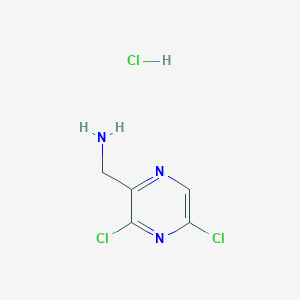

“1-cyclopropyl-1H-indazol-5-amine” is a compound that belongs to the class of indazole derivatives . It is a heterocyclic compound that contains a cyclopropyl group attached to the 1-position of an indazole ring . The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of indazole derivatives, including “1-cyclopropyl-1H-indazol-5-amine”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles .Molecular Structure Analysis

The molecular structure of “1-cyclopropyl-1H-indazol-5-amine” consists of a cyclopropyl group attached to the 1-position of an indazole ring . The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis

Indazole derivatives, including “1-cyclopropyl-1H-indazol-5-amine”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-indazol-5-amine”, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing the dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions for “1-cyclopropyl-1H-indazol-5-amine” and other indazole derivatives could involve further exploration of their broad range of biological activities and the development of new drugs . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases , and thus, these compounds could play a significant role in overcoming public health problems due to antimicrobial resistance .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-1H-indazol-5-amine involves the reaction of cyclopropyl hydrazine with 2-bromoacetophenone followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Cyclopropyl hydrazine", "2-bromoacetophenone", "Sodium hydride", "Dimethylformamide (DMF)", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-bromoacetophenone (1.0 equiv) and sodium hydride (1.2 equiv) in dry DMF and stir for 30 minutes at room temperature.", "Step 2: Add cyclopropyl hydrazine (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain 1-cyclopropyl-1H-indazol-5-amine as a white solid." ] } | |

Número CAS |

939755-99-4 |

Nombre del producto |

1-cyclopropyl-1H-indazol-5-amine |

Fórmula molecular |

C10H11N3 |

Peso molecular |

173.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.